![molecular formula C14H12FNOS B7474738 Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It has shown promising results in the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first- and second-generation EGFR inhibitors.
Mecanismo De Acción
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone selectively and irreversibly inhibits the activity of mutant EGFRs that contain the T790M resistance mutation, which is the most common mechanism of resistance to first- and second-generation EGFR inhibitors. This inhibition leads to the suppression of downstream signaling pathways that are responsible for cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone has been shown to have several biochemical and physiological effects on NSCLC cells. It can induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of various genes that are involved in cell proliferation and survival. Moreover, Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone can also inhibit angiogenesis by reducing the expression of vascular endothelial growth factor and its receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone in lab experiments is its high selectivity and potency towards mutant EGFRs that contain the T790M resistance mutation. This allows researchers to study the specific effects of EGFR inhibition on NSCLC cells that have developed resistance to first- and second-generation EGFR inhibitors. However, one of the limitations of using Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone is its irreversible binding to EGFR, which can lead to off-target effects and toxicity in normal cells.
Direcciones Futuras
There are several future directions for the research and development of Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone. One of the main directions is to investigate the potential of Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone in combination with other targeted therapies or immunotherapies for the treatment of NSCLC patients. Another direction is to explore the use of Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone in other types of cancer that are driven by EGFR mutations. Moreover, there is a need to develop new strategies to overcome the resistance to Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone that may develop over time.
Métodos De Síntesis
The synthesis of Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone involves a multistep process that starts with the reaction of 4-fluorobenzylamine with 2-bromo-5-(4-fluorophenyl)thiophene, followed by the reaction of the resulting intermediate with azetidine-2,4-dione. The final product is obtained by further purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC patients who have developed resistance to first- and second-generation EGFR inhibitors. Several studies have shown that Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone can effectively inhibit the growth of EGFR-mutant NSCLC cells both in vitro and in vivo. Moreover, Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone has also shown promising results in patients with central nervous system metastases, which is a common complication in NSCLC patients.
Propiedades
IUPAC Name |
azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c15-11-4-2-10(3-5-11)12-6-7-13(18-12)14(17)16-8-1-9-16/h2-7H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORDMYMDARARBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
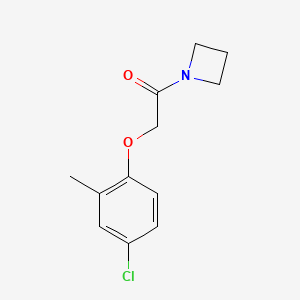
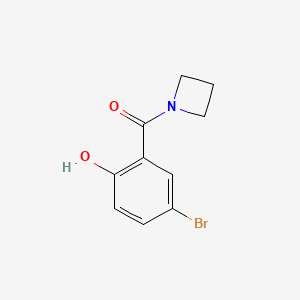
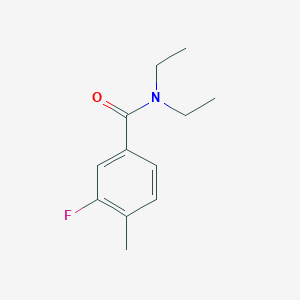
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)

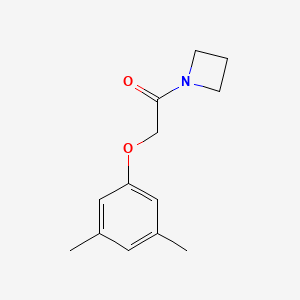
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)

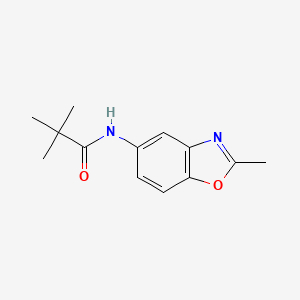

![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)